

An In-depth Technical Guide to the Physical and Chemical Properties of Isomaltotetraose

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Compound of Interest

Compound Name: *Isomaltotetraose*

Cat. No.: *B15592642*

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Abstract

Isomaltotetraose is a tetrasaccharide composed of four glucose units linked by α -(1 \rightarrow 6) glycosidic bonds. As a member of the isomalto-oligosaccharide (IMO) family, it is recognized for its prebiotic properties and its applications in the food and pharmaceutical industries. This document provides a comprehensive overview of the core physical and chemical properties of **isomaltotetraose**, detailed experimental protocols for its analysis, and visual representations of its chemical behavior and analytical workflows.

Chemical Identity and Structure

Isomaltotetraose is a carbohydrate with the systematic name O- α -D-glucopyranosyl-(1 \rightarrow 6)-O- α -D-glucopyranosyl-(1 \rightarrow 6)-O- α -D-glucopyranosyl-(1 \rightarrow 6)-D-glucose. Its structure consists of a linear chain of four glucose molecules.

Synonyms: Glc α (1-6)Glc α (1-6)Glc α (1-6)Glc[1][2]

Physical Properties

Isomaltotetraose is typically supplied as a white to off-white, crystalline solid or powder.[2][3] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4]

Table 1: General Physical and Chemical Properties of Isomaltotetraose

Property	Value	References
CAS Number	35997-20-7	[3]
Molecular Formula	C ₂₄ H ₄₂ O ₂₁	[3][5]
Molecular Weight	666.58 g/mol	[3]
Appearance	White to off-white solid/powder/crystal	[2][3]
Purity	≥ 95% (as determined by HPLC)	[2][6]
Stability	Hygroscopic	

Table 2: Thermodynamic and Solubility Properties of Isomaltotetraose

Property	Value	References
Melting Point	>210°C	[4]
Boiling Point	1102.8 ± 65.0 °C (Predicted)	[4]
Density	1.79 ± 0.1 g/cm ³ (Predicted)	[4]
Water Solubility	250 mg/mL (requires sonication)	[3]
Methanol Solubility	Slightly Soluble	[4]
LogP	-8.980 (estimated)	[4]

Table 3: Storage and Handling Recommendations

Condition	Temperature	Duration	References
Powder	-20°C	3 years	[3]
4°C	2 years	[3]	
In Solvent	-80°C	6 months	[3]
-20°C	1 month	[3]	

Chemical Properties and Reactivity

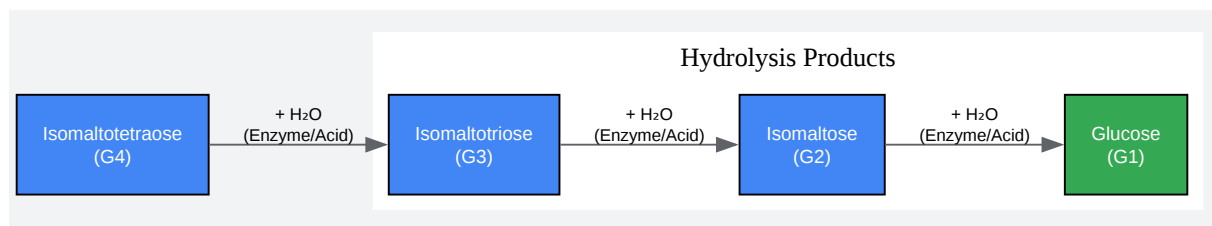
Optical Activity

As a chiral molecule, **isomaltotetraose** is optically active, meaning it rotates the plane of polarized light.[7] While the specific rotation value for **isomaltotetraose** is not readily available in the cited literature, it is expected to be dextrorotatory (+), similar to other isomalto-oligosaccharides. The optical rotation is a key parameter for identity and purity assessment.

Hydrolysis

Isomaltotetraose is susceptible to hydrolysis, which breaks the α -(1 \rightarrow 6) glycosidic bonds. This can be achieved through both acidic and enzymatic methods.

- Acid Hydrolysis: Treatment with strong acids (e.g., 0.1N HCl) at elevated temperatures can cleave the glycosidic linkages, ultimately yielding glucose monomers.
- Enzymatic Hydrolysis: Specific enzymes, such as dextranases or α -glucosidases, can catalyze the hydrolysis of **isomaltotetraose**. [8][9][10] It is one of the main hydrolysis end products of the enzyme DexKQ.[8] Longer-chain isomalto-oligosaccharides like **isomaltotetraose** are generally more resistant to digestion by human intestinal enzymes compared to shorter-chain oligosaccharides.[5][10]



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Caption: Stepwise hydrolysis of **Isomaltotetraose** to glucose.

Prebiotic Activity

Isomaltotetraose functions as a prebiotic, selectively stimulating the growth and activity of beneficial bacteria in the colon.[1] Its resistance to digestion in the upper gastrointestinal tract allows it to reach the lower gut intact, where it can be fermented by gut microbiota.[5][10]

Maillard Reaction

As a reducing sugar, **isomaltotetraose** contains a free hemiacetal group in its terminal glucose unit. This allows it to participate in the Maillard reaction with amino acids when heated, a non-enzymatic browning reaction that contributes to flavor and color development in food products.

Experimental Protocols

Purity and Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of **isomaltotetraose** and quantifying it in various matrices. A common approach utilizes a hydrophilic interaction liquid chromatography (HILIC) mode with an amide column and a refractive index (RI) or evaporative light-scattering detector (ELSD).[3][4]

Methodology:

- **Standard Preparation:** Accurately weigh and dissolve **isomaltotetraose** reference standard in deionized water to prepare a stock solution (e.g., 10 mg/mL). Create a series of calibration standards (e.g., 0.25 - 10 mg/mL) by diluting the stock solution.[3]

- Sample Preparation: Dissolve the sample containing **isomaltotetraose** in deionized water. For complex matrices like beverages, centrifuge the sample (e.g., 5000 ×g for 5 min) and filter the supernatant through a 0.45 µm membrane filter.[3]
- Mobile Phase Preparation: A typical mobile phase consists of an acetonitrile/water gradient. For example, prepare a solution of 77% acetonitrile in water, potentially with a modifier like 0.2% triethylamine. Filter the mobile phase before use.[3]
- Chromatographic Conditions:
 - Instrument: HPLC system with a refractive index detector (RID) or ELSD.[3]
 - Column: Amide-based column (e.g., ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 mm i.d. × 15 cm).[3]
 - Column Temperature: 40°C.[3]
 - Flow Rate: 0.25 mL/min.[3]
 - Injection Volume: 3 µL.[3]
- Data Analysis: Identify the **isomaltotetraose** peak based on the retention time of the standard. Quantify the amount by constructing a calibration curve of peak area versus concentration from the standard solutions.

Caption: Experimental workflow for HPLC analysis of **Isomaltotetraose**.

Measurement of Optical Rotation by Polarimetry

Polarimetry measures the rotation of plane-polarized light caused by an optically active substance in solution.[7]

Methodology:

- Instrument Warm-up: Allow the polarimeter lamp to warm up for at least 10 minutes to ensure a stable light source.

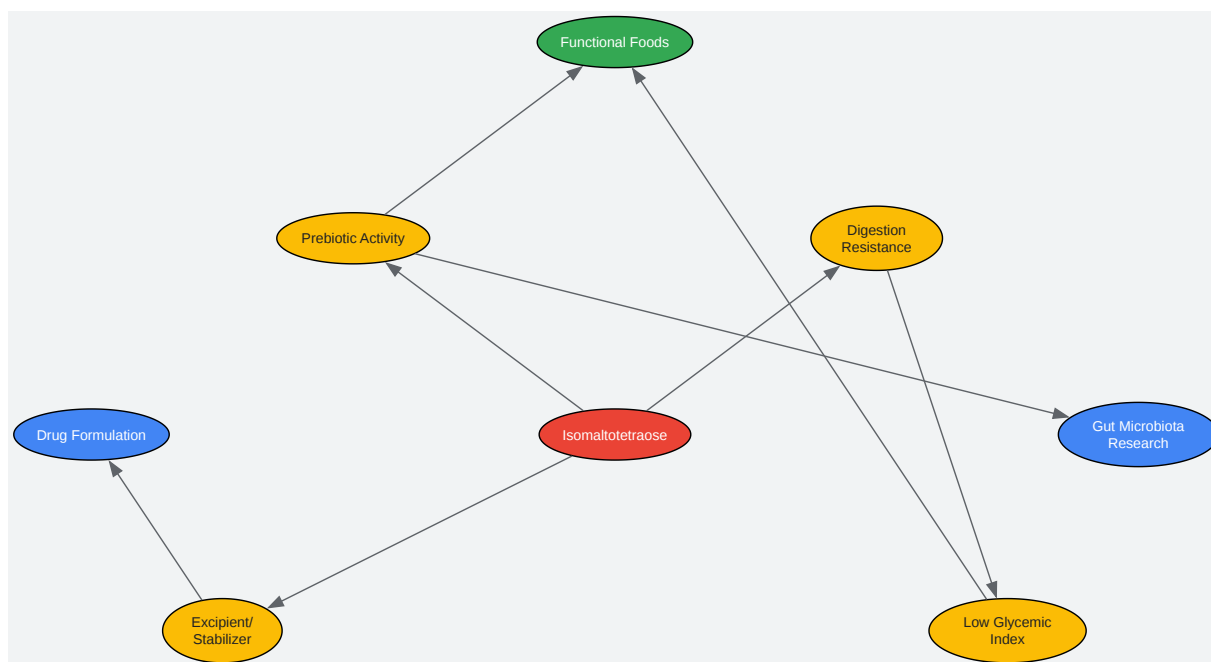
- **Sample Preparation:** Accurately prepare a solution of **isomaltotetraose** in a suitable solvent (typically deionized water) at a known concentration (e.g., 1-10 g/100 mL).^[2]^[11] Ensure the sample is fully dissolved and free of air bubbles.
- **Blank Measurement:** Fill the polarimeter sample tube (of a known path length, e.g., 1 decimeter) with the pure solvent (blank). Place it in the instrument and zero the reading.
- **Sample Measurement:** Rinse the sample tube with the **isomaltotetraose** solution, then fill it, ensuring no air bubbles are in the light path. Place the tube in the polarimeter and record the observed angle of rotation (α).
- **Calculation of Specific Rotation:** Calculate the specific rotation $[\alpha]$ using the Biot's law equation:^[12] $[\alpha]_T^\lambda = \alpha / (l \times c)$ Where:
 - $[\alpha]_T^\lambda$ is the specific rotation at temperature T and wavelength λ (typically Sodium D-line, 589 nm).
 - α is the observed rotation in degrees.
 - l is the path length of the sample tube in decimeters (dm).
 - c is the concentration of the solution in g/mL.

Applications in Research and Drug Development

The unique properties of **isomaltotetraose** make it a valuable compound for various applications:

- **Prebiotic Research:** It serves as a standard for studying the metabolism of gut microbiota and the health benefits of prebiotics.^[1]
- **Drug Formulation:** In pharmaceuticals, it can be used as a stabilizer or excipient to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs).^[1]
- **Functional Foods:** As a low-calorie sweetener with a low glycemic index, it is an ideal sugar substitute in products designed for health-conscious consumers and individuals with diabetes.^[1]

- Biochemical Research: **Isomaltotetraose** can induce the synthesis of certain enzymes, such as dextranase, making it a useful tool in microbiology and enzyme research.[8]



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Caption: Relationship between properties and applications.

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